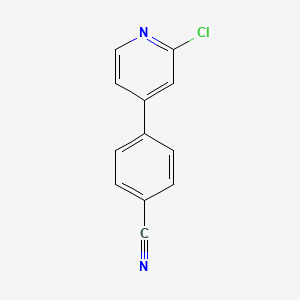

4-(2-Chloropyridin-4-yl)-benzonitrile

Description

4-(2-Chloropyridin-4-yl)-benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 2-chloropyridine moiety at the para position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its applications range from antiviral drug development (e.g., as a component in HIV replication inhibitors) to nonlinear optical materials .

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-(2-chloropyridin-4-yl)benzonitrile |

InChI |

InChI=1S/C12H7ClN2/c13-12-7-11(5-6-15-12)10-3-1-9(8-14)2-4-10/h1-7H |

InChI Key |

FSFBKUALHOBUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

4-(Pyridin-4-ylcarbonyl)benzonitrile (2k)

- Structural Features : Replaces the 2-chloropyridine group with a pyridin-4-ylcarbonyl moiety.

- Key Properties : Synthesized via FeCl₂-mediated oxidation, yielding a faint yellow solid (79% yield). Exhibits distinct electronic properties due to the electron-withdrawing carbonyl group .

- Applications : Primarily explored in catalytic oxidation studies .

2-((Pyridine-4-yl)methoxy)benzonitrile

Thiazole and Thioether Derivatives

4-(2-Phenylthiazol-4-yl)benzonitrile

- Structural Features : Substitutes the chloropyridine with a phenylthiazole group.

- Key Properties : Synthesized via condensation of thiobenzamide and 4-(2-bromoacetyl)benzonitrile. The thiazole ring introduces π-conjugation, altering UV-Vis absorption profiles .

- Applications : Investigated as a scaffold for sortase A inhibitors in antibacterial drug development .

4-(2,6-Dimethylphenylthio)benzonitrile

Pyrimidine-Based Derivatives

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

- Structural Features: Replaces the pyridine ring with a 4-chloropyrimidine group linked via an amino bridge.

- Key Properties: Molecular weight = 230.65 g/mol; CAS 244768-32-7. The amino linker facilitates hydrogen bonding, influencing crystallinity .

4-(2-Aminopyrimidin-4-yl)benzonitrile

- Structural Features: Contains a 2-aminopyrimidine substituent.

- Key Properties: The amino group enhances polarity, impacting solubility in polar solvents. Used in kinase inhibitor research .

Nonlinear Optical (NLO) Materials

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

- Structural Features : Incorporates an ethynyl-linked phenyloxazole group.

- Key Properties : Exhibits a βHRS (hyper-Rayleigh scattering) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, superior to chalcone derivatives but lower than 4-(2-Chloropyridin-4-yl)-benzonitrile analogs. The extended π-system enhances NLO efficiency .

Cytotoxic Agents

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

Data Table: Key Comparisons

Research Findings and Trends

- Electronic Effects : Chloropyridine and pyrimidine substituents increase electron deficiency, enhancing reactivity in cross-coupling reactions .

- Biological Activity : Triazole and thiazole derivatives show superior cytotoxicity due to improved target binding .

- Materials Science : Extended π-systems (e.g., ethynyl-oxazole) improve NLO performance, though halogenated analogs like this compound offer better thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.